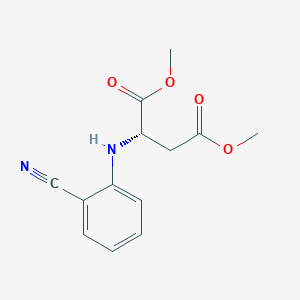

Dimethyl N-(2-cyanophenyl)-L-aspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl-N-(2-Cyanophenyl)-L-Aspartat ist eine chemische Verbindung, die zur Klasse der N-substituierten Aspartate gehört. Sie zeichnet sich durch das Vorhandensein einer Dimethylgruppe, einer Cyanogruppe, die an einen Phenylring gebunden ist, und einer L-Aspartat-Einheit aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl-N-(2-Cyanophenyl)-L-Aspartat beinhaltet typischerweise die Reaktion von 2-Cyanophenylamin mit Dimethyl-L-Aspartat unter bestimmten Bedingungen. Eine gängige Methode umfasst die Verwendung eines Lösungsmittels wie Isopropanol und Essigsäure in einem Volumenverhältnis von 4:1, wobei Mikrowellenbestrahlung bei 100 °C und 100 psi für 20 Minuten angewendet wird . Diese Methode ist effizient und liefert das gewünschte Produkt mit hoher Reinheit.

Industrielle Produktionsmethoden

Die industrielle Produktion von Dimethyl-N-(2-Cyanophenyl)-L-Aspartat kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelverhältnisse die Ausbeute weiter verbessern und die Produktionskosten senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethyl-N-(2-Cyanophenyl)-L-Aspartat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an der Cyanogruppe oder am Phenylring unter Verwendung von Reagenzien wie Alkylhalogeniden oder Aminen auftreten.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einer wässrigen Lösung bei Raumtemperatur.

Reduktion: Natriumborhydrid in Methanol bei 0 °C.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid bei erhöhten Temperaturen.

Hauptprodukte, die gebildet werden

Oxidation: Die Hauptprodukte umfassen Carbonsäuren und deren Derivate.

Reduktion: Die Hauptprodukte sind Amine und Alkohole.

Substitution: Die Hauptprodukte hängen vom eingeführten Substituenten ab, z. B. alkylierte oder aminierte Derivate.

Wissenschaftliche Forschungsanwendungen

Dimethyl-N-(2-Cyanophenyl)-L-Aspartat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener heterozyklischer Verbindungen und als Reagenz in der organischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.

Medizin: Die Forschung untersucht derzeit ihre potenziellen therapeutischen Anwendungen, z. B. bei der Behandlung von neurologischen Erkrankungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von Dimethyl-N-(2-Cyanophenyl)-L-Aspartat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe kann an nukleophilen Additionsreaktionen teilnehmen, während die Aspartat-Einheit mit Enzymen und Rezeptoren interagieren kann. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.

Wirkmechanismus

The mechanism of action of Dimethyl N-(2-cyanophenyl)-L-aspartate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the aspartate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dimethyl-N-(2-Cyanophenyl)-D-Aspartat: Ähnlich in der Struktur, aber mit einer anderen Stereochemie.

Dimethyl-N-(2-Cyanophenyl)-Glycin: Fehlt die Aspartat-Einheit, hat aber eine ähnliche Cyanophenyl-Struktur.

Dimethyl-N-(2-Cyanophenyl)-Alanin: Enthält eine Alanin-Einheit anstelle von Aspartat.

Einzigartigkeit

Dimethyl-N-(2-Cyanophenyl)-L-Aspartat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

193473-54-0 |

|---|---|

Molekularformel |

C13H14N2O4 |

Molekulargewicht |

262.26 g/mol |

IUPAC-Name |

dimethyl (2S)-2-(2-cyanoanilino)butanedioate |

InChI |

InChI=1S/C13H14N2O4/c1-18-12(16)7-11(13(17)19-2)15-10-6-4-3-5-9(10)8-14/h3-6,11,15H,7H2,1-2H3/t11-/m0/s1 |

InChI-Schlüssel |

JVFPZAJRUNBUOW-NSHDSACASA-N |

Isomerische SMILES |

COC(=O)C[C@@H](C(=O)OC)NC1=CC=CC=C1C#N |

Kanonische SMILES |

COC(=O)CC(C(=O)OC)NC1=CC=CC=C1C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)

![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)

![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)

![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)